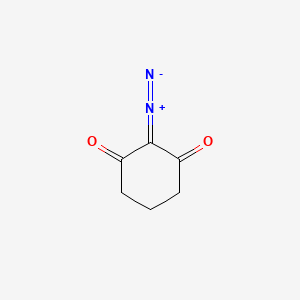
2-Diazocyclohexane-1,3-dione
Vue d'ensemble
Description
2-Diazocyclohexane-1,3-dione is a highly reactive organic compound with the chemical formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol .
Synthesis Analysis
The 1,3-dipolar cycloaddition reactions of this compound and alkyl diazopyruvates have been investigated in the presence of chiral transition metal catalysts . The reactions were not enantioselective with Rh II catalysts, but those catalyzed by [Ru II Cl 2 ( 1a )] and [Ru II Cl 2 ( 1b )] proceeded with enantioselectivities of up to 58% and 74% ee, respectively .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 . The compound has a complexity of 220 and a topological polar surface area of 36.1 Ų .Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reactions of this compound to 2,3-dihydrofuran and other enol ethers have been investigated . The reactions were not enantioselective with Rh II catalysts, but those catalyzed by [Ru II Cl 2 ( 1a )] and [Ru II Cl 2 ( 1b )] proceeded with enantioselectivities of up to 58% and 74% ee, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 138.12 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It has an exact mass and monoisotopic mass of 138.042927438 g/mol .Applications De Recherche Scientifique
2-Diazocyclohexane-1,3-dione is widely used as a reagent in organic synthesis reactions. Its diazo group is highly reactive towards nucleophiles, making it an excellent tool for functionalization of organic molecules. It is used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. Additionally, it is used as a photolabile protecting group in organic synthesis. The compound can be used to introduce a temporary protecting group that can be removed by exposure to light, allowing for selective functionalization of specific regions of a molecule.
Mécanisme D'action
Target of Action
2-Diazocyclohexane-1,3-dione is a versatile compound that primarily targets aryl compounds and polar or polarizable olefins . It is used in the synthesis of complex molecules, particularly in the creation of spiroindazoles and oxazole and furan derivatives .
Mode of Action
The compound interacts with its targets through 1,3-dipolar cycloaddition reactions . In these reactions, this compound acts as a dipole, undergoing a formal 1,3-cycloaddition to polar or polarizable olefins . This interaction results in the formation of complex molecules, such as spiroindazoles .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of heterocycles . The compound participates in 1,3-dipolar cycloaddition reactions with arynes . This leads to the formation of complex molecules, such as spiroindazoles , which are important in various biochemical processes.
Pharmacokinetics
It is known that the compound can be prepared on a large scale throughdiazo transfer reactions with tosylazide . This suggests that the compound may have good stability and could potentially be used in various applications.
Result of Action
The result of the action of this compound is the formation of complex molecules, such as spiroindazoles and oxazole and furan derivatives . These molecules are important in various biochemical processes and have a broad spectrum of biological properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity of the compound is enhanced markedly in polar-protic solvents . Additionally, the presence of chiral Rh(II)-catalysts can influence the enantioselectivity of the compound’s reactions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Diazocyclohexane-1,3-dione in lab experiments is its high reactivity towards nucleophiles, which allows for selective functionalization of organic molecules. Additionally, it is a relatively inexpensive reagent and can be easily synthesized in the lab. However, the compound is highly sensitive to light and can decompose upon exposure, making it challenging to handle.
Orientations Futures
There are several future directions for research on 2-Diazocyclohexane-1,3-dione. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, there is potential for the compound to be used in the development of new photolabile protecting groups for organic synthesis. Finally, further research is needed to investigate the biochemical and physiological effects of the compound to determine its safety for use in various applications.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. Its high reactivity towards nucleophiles makes it an excellent tool for functionalization of organic molecules, and it has potential for use in the development of new photolabile protecting groups. Further research is needed to investigate the safety and potential applications of the compound.
Propriétés
IUPAC Name |
2-diazocyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJHLDHDQWHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=[N+]=[N-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453724 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1460-08-8 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diazo-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


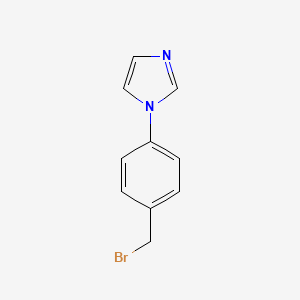
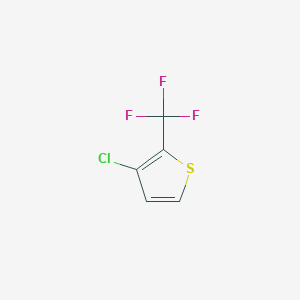

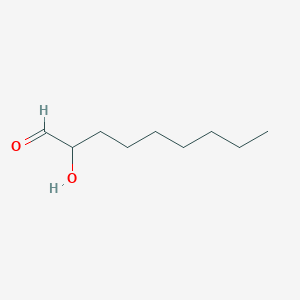

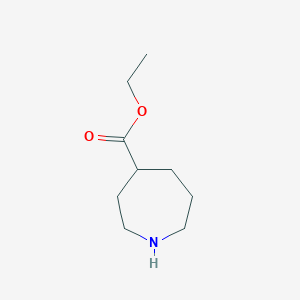


![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)

![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)

